N-(4-iodophenyl)-3-phenylpropanamide
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Overview
Description
N-(4-iodophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-phenylpropanamide typically involves the reaction of 4-iodoaniline with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura cross-coupling reaction.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of a palladium catalyst, a base such as potassium carbonate (K2CO3), and a boronic acid derivative.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Substitution: Formation of biaryl compounds through the Suzuki-Miyaura reaction.
Reduction: Formation of N-(4-iodophenyl)-3-phenylpropanamine.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
N-(4-iodophenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity to certain targets, leading to increased potency and selectivity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the 4-iodophenyl group but differ in the structure of the rest of the molecule.
N-cyclohexyl-N’-(4-iodophenyl)urea: This compound contains a similar 4-iodophenyl group but has a different functional group (urea) instead of the amide.
Uniqueness
N-(4-iodophenyl)-3-phenylpropanamide is unique due to its specific combination of the 4-iodophenyl group and the 3-phenylpropanamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C15H14INO |
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Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) |
InChI Key |
IZGODJUUNOBUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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